(2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide typically involves the reaction of 5-isopropyl-1,3,4-thiadiazole-2-amine with 3-phenylacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
(2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial, antifungal, and anticancer activities.
Agriculture: Thiadiazole derivatives, including this compound, have been explored for their pesticidal and herbicidal properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It inhibits key enzymes and signaling pathways involved in cancer cell proliferation and survival, such as the Bcr-Abl tyrosine kinase pathway.
Pesticidal Activity: The compound interferes with the nervous system of pests, causing paralysis and death.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine
Uniqueness
(2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide stands out due to its unique combination of the thiadiazole ring and the phenylacrylamide moiety. This structural arrangement imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in medicinal chemistry, agriculture, and materials science .
Properties
IUPAC Name |
(E)-3-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10(2)13-16-17-14(19-13)15-12(18)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,15,17,18)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAGVSFYYCHMQM-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.